![molecular formula C17H12N2O2S B8756606 1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid CAS No. 69099-25-8](/img/structure/B8756606.png)
1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid
Vue d'ensemble
Description
1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid is a complex organic compound with a unique structure that combines elements of thiochromene and pyrazole
Méthodes De Préparation
The synthesis of 1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid typically involves cyclocondensation reactions. One common method involves the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This process can yield regioisomeric pyrazoles, which are then separated and purified . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Analyse Des Réactions Chimiques
1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The exact mechanism of action for 1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid include:
- 1-Phenyl-3-carbethoxypyrazolone
- 2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester
- 3-(Ethoxycarbonyl)-1-phenyl-5-pyrazolone
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of thiochromene and pyrazole elements, which confer distinct chemical and biological activities .
Propriétés
Numéro CAS |
69099-25-8 |
|---|---|
Formule moléculaire |
C17H12N2O2S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-phenyl-4H-thiochromeno[4,3-c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H12N2O2S/c20-17(21)15-13-10-22-14-9-5-4-8-12(14)16(13)19(18-15)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21) |
Clé InChI |
KGCPHZNGYDYXTL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=CC=CC=C3S1)N(N=C2C(=O)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
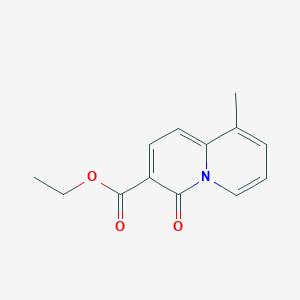
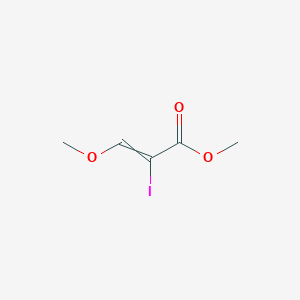


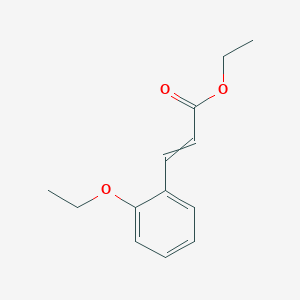
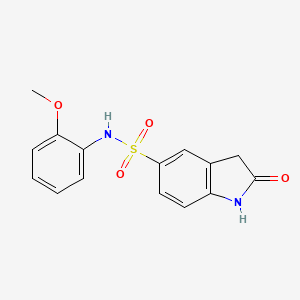
![Tetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B8756586.png)


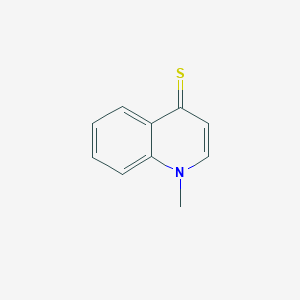


![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, N,N-dimethyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B8756620.png)
![Tert-butyl 5-amino-3-[2-(3,5-dimethoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B8756629.png)
